Formamide, N-(fluoromethyl)-N-methyl-

Description

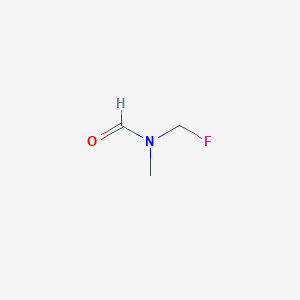

Formamide, N-(fluoromethyl)-N-methyl- is a fluorinated derivative of formamide with the molecular formula C₃H₆FNO. Structurally, it features a formamide backbone where one hydrogen on the amide nitrogen is replaced by a methyl group, and another by a fluoromethyl (-CH₂F) group. This substitution introduces unique electronic and steric effects due to fluorine's high electronegativity and the polar C-F bond.

Key characteristics likely include:

- Molecular weight: ~91.09 g/mol (estimated).

- Dipole moment: Expected to exceed NMF (4.89 D) due to the electron-withdrawing fluoromethyl group enhancing polarity .

- Hydrogen bonding capacity: Moderate, as the amide proton remains available for interactions, though fluorine may reduce basicity compared to non-fluorinated analogs .

Properties

CAS No. |

192507-21-4 |

|---|---|

Molecular Formula |

C3H6FNO |

Molecular Weight |

91.08 g/mol |

IUPAC Name |

N-(fluoromethyl)-N-methylformamide |

InChI |

InChI=1S/C3H6FNO/c1-5(2-4)3-6/h3H,2H2,1H3 |

InChI Key |

SGLUPQUZNTYPDE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CF)C=O |

Origin of Product |

United States |

Preparation Methods

Two-Step Continuous Process via Methyl Formate and Methylamine (Adapted for Fluoromethylation)

A well-documented industrial method for preparing N-methylformamide involves a two-step continuous process:

Step 1: Catalytic dehydrogenation of methanol to methyl formate using a composite catalyst (CuO, ZnO, Al2O3, V2O5, Na2O) at 150–350 °C and low pressure. This step yields methyl formate with high selectivity (82–97%) and conversion efficiency (30–45%).

Step 2: Amination of methyl formate with methylamine under mild conditions (20–60 °C, 0.1–0.6 MPa) to produce N-methylformamide with purity >99.5%.

Adaptation for N-(fluoromethyl)-N-methylformamide:

Instead of methylamine, a fluoromethylamine or a fluoromethylating agent can be introduced in the amination step to incorporate the fluoromethyl group.

Alternatively, N-methylformamide can be subjected to selective N-fluoromethylation using fluoromethyl halides or fluoromethyl sulfonates under controlled conditions.

Direct N-Fluoromethylation of N-Methylformamide

N-methylformamide can be reacted with fluoromethyl halides (e.g., fluoromethyl bromide or chloride) in the presence of a base to selectively alkylate the nitrogen atom.

The reaction conditions typically involve mild temperatures (0–60 °C) and solvents such as acetonitrile or dimethylformamide to facilitate nucleophilic substitution.

Careful control of stoichiometry and reaction time is essential to avoid over-alkylation or side reactions.

Formylation of N-(Fluoromethyl)-N-methylamine

An alternative route involves first preparing N-(fluoromethyl)-N-methylamine by reductive amination or nucleophilic substitution.

This amine is then formylated using formic acid, formic anhydride, or ethyl formate under mild heating (50–90 °C) to yield the target formamide.

This method allows for high selectivity and purity, as formylation is a well-established reaction for secondary amines.

Sulfonylmethyl Formamide Analogues as Precursors

Patents describe preparation of N-(sulfonylmethyl)formamides by reacting sulfinic acids, formaldehyde, and formamide in acidic conditions.

By analogy, fluoromethyl analogues could be synthesized by replacing sulfinic acid with fluoromethyl sulfinates or related fluorinated reagents.

This method involves heating mixtures of paraformaldehyde, formamide, and fluorinated sulfinates at 65–85 °C, followed by crystallization and purification.

Catalyst Preparation and Reaction Conditions (From Industrial Analogues)

| Parameter | Details |

|---|---|

| Catalyst Composition | CuO (8–88 wt%), ZnO (5–40 wt%), Al2O3 (5–44 wt%), V2O5 (1–10 wt%), Na2O (0.1–0.5 wt%) |

| Catalyst Preparation | Co-precipitation of metal nitrates with sodium carbonate, filtration, drying, calcining |

| Dehydrogenation Temperature | 180–280 °C (optimal 210–240 °C) |

| Pressure | Atmospheric to 0.2 MPa |

| Amination Temperature | 20–60 °C |

| Amination Pressure | 0.1–0.6 MPa (can be atmospheric) |

| Raw Material Ratios | Methyl formate : methylamine = 1.02–1.15 : 1 |

| Selectivity | >99% for amination step |

| Product Purity | >99.5% after distillation and rectification |

Research Findings and Data Tables

Catalyst Performance Data (Adapted from Methyl Formate Dehydrogenation)

| Test No. | Reaction Temp (°C) | Air Speed (h⁻¹) | Conversion Efficiency (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | 180 | 1072 | 30.2 | 92.5 |

| 2 | 190 | 1265 | 30.5 | 91.6 |

| 3 | 200 | 1220 | 34.0 | 88.0 |

| 4 | 210 | 1130 | 35.1 | 87.1 |

| 5 | 220 | 1043 | 37.3 | 87.2 |

| 6 | 230 | 1064 | 40.6 | 84.4 |

Note: These data reflect catalyst activity for methanol dehydrogenation to methyl formate, a key intermediate step relevant to N-methylformamide synthesis and adaptable for fluoromethyl derivatives.

Quality Indices of N-Methylformamide Product

| Parameter | Value |

|---|---|

| Purity | >99.9% |

| Boiling Point | ~ 198 °C (literature) |

| Appearance | Clear, colorless liquid |

| Impurities | <0.1% |

Summary of Preparation Routes for Formamide, N-(fluoromethyl)-N-methyl-

| Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Two-step continuous process | Methanol, methylamine, fluoromethylamine or fluoromethylating agent | 150–350 °C (dehydrogenation), 20–60 °C (amination) | High purity, scalable, continuous | Requires fluorinated amine or fluoromethyl source |

| Direct N-fluoromethylation | N-methylformamide, fluoromethyl halide, base | Mild temperature, aprotic solvent | Selective, straightforward | Control of over-alkylation |

| Formylation of N-(fluoromethyl)-N-methylamine | N-(fluoromethyl)-N-methylamine, formic acid or derivatives | 50–90 °C, mild heating | High selectivity, well-known chemistry | Requires prior synthesis of fluoromethyl amine |

| Sulfonylmethyl formamide analogues | Fluoromethyl sulfinates, paraformaldehyde, formamide | 65–85 °C, acidic conditions | Potential for high yield | Availability of fluorinated sulfinates |

Chemical Reactions Analysis

Types of Reactions: Formamide, N-(fluoromethyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formamide, N-(fluoromethyl)-N-methyl- has several applications in scientific research:

Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Formamide, N-(fluoromethyl)-N-methyl- involves its interaction with nucleophilic sites in molecules. The fluoromethyl group can participate in various chemical reactions, leading to the formation of new bonds and modification of molecular structures. This compound can target specific molecular pathways, making it useful in biochemical studies and drug development.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- Dipole Moment vs. Hydrogen Bonding : While fluorine increases polarity, its electron-withdrawing nature may paradoxically reduce hydrogen-bonding efficacy compared to NMF .

- Metabolic Stability : Fluorine's resistance to oxidation could lead to bioaccumulation concerns, contrasting with the rapid metabolism of DMF and NMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.